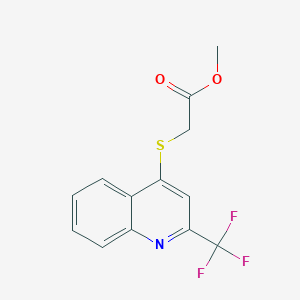

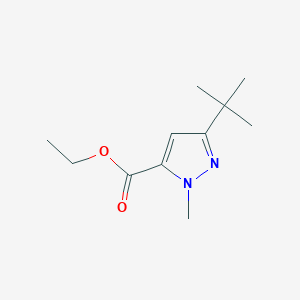

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Descripción general

Descripción

The compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “ethyl”, “tert-butyl”, and “methyl” groups are substituents on the pyrazole ring .

Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The specific synthesis pathway for this compound would depend on the placement of the substituents on the pyrazole ring .Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, solubility, and stability would typically be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, highlighting its utility in creating novel organic compounds with potential applications in medicinal chemistry and material science. Ivanov et al. (2017) developed a method involving diazotization and subsequent reactions leading to novel 8-halo-substituted derivatives, indicating its versatility in organic synthesis (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Coordination Polymers and Metal Organic Frameworks (MOFs)

Cheng et al. (2017) demonstrated the use of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate derivatives in constructing d^10 metal coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit unique structural diversity and potential applications in catalysis, gas storage, and separation processes (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Novel Methodologies in Organic Synthesis

An innovative phosphine-catalyzed [4 + 2] annulation method was developed by Zhu, Lan, and Kwon (2003), utilizing ethyl 2-methyl-2,3-butadienoate, showing the compound's utility in the synthesis of highly functionalized tetrahydropyridines. This method showcases the compound's role in advancing synthetic chemistry techniques (Zhu, Lan, & Kwon, 2003).

Structural and Spectroscopic Studies

The synthesis, spectroscopic, and crystal structure analyses of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate by Viveka et al. (2016) provide insights into the molecular geometry and electronic properties of pyrazole derivatives. Such studies are crucial for understanding the fundamental properties of these compounds, with implications for material science and drug design (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Bioactive Derivatives and Functional Materials

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative of the main compound, was synthesized and characterized for its broad-spectrum bioactive properties. Zhao and Wang (2023) conducted a study that included synthesis, purity analysis, and single crystal X-ray diffraction, contributing to the development of bioactive materials (Zhao & Wang, 2023).

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

As an indole derivative, it may share some of the biological activities of other indole compounds, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemical Pathways

Indole derivatives have been shown to have diverse biological activities and can affect a wide range of biochemical pathways . .

Result of Action

As an indole derivative, it may share some of the effects of other indole compounds, such as antiviral, anti-inflammatory, and anticancer activities . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHRMJIHAFFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384064 | |

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

133261-10-6 | |

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)

![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)